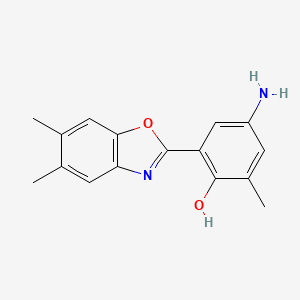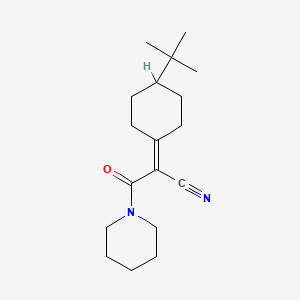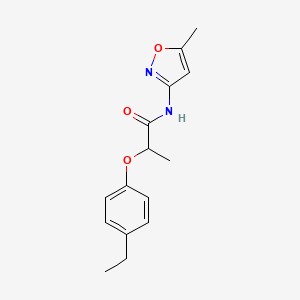![molecular formula C13H14N4OS B6045497 3-[(3-Ethylimidazol-4-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B6045497.png)
3-[(3-Ethylimidazol-4-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Ethylimidazol-4-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that combines the structural motifs of imidazole, thieno, and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Ethylimidazol-4-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors
Formation of Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under reflux conditions in the presence of a suitable catalyst.
Introduction of Imidazole Moiety: The imidazole ring is introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with the thieno[2,3-d]pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-[(3-Ethylimidazol-4-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
科学研究应用
3-[(3-Ethylimidazol-4-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-[(3-Ethylimidazol-4-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting biological processes.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares the pyrimidine core but differs in the fused ring structure.
Thieno[2,3-d]pyrimidine: Similar thieno-pyrimidine core but lacks the imidazole moiety.
Imidazo[1,2-a]pyrimidine: Contains both imidazole and pyrimidine rings but in a different arrangement.
Uniqueness
3-[(3-Ethylimidazol-4-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of imidazole, thieno, and pyrimidine rings, which imparts distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
3-[(3-ethylimidazol-4-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-3-16-7-14-4-10(16)5-17-8-15-12-11(13(17)18)9(2)6-19-12/h4,6-8H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWNCSILMVGNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CN2C=NC3=C(C2=O)C(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-isopropyl-6-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6045421.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(3-fluorobenzyl)morpholine](/img/structure/B6045433.png)
![Methyl [2-(4-benzylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B6045458.png)


![2-butyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6045491.png)
![4-[3-(1H-pyrazol-4-yl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6045492.png)
![2-[(4-Bromo-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid](/img/structure/B6045505.png)
methanone](/img/structure/B6045507.png)
![N-[(E)-cyclohexylmethylideneamino]-2-diethoxyphosphorylacetamide](/img/structure/B6045514.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6045519.png)
![5-methyl-7-(1-methylpyrrol-2-yl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6045520.png)

